ANA-12

Neurotrophin receptor selectivity Trk receptor pharmacology Kinase inhibitor specificity

ANA-12 is a low-molecular-weight (407.49 Da), cell-permeable, non-competitive antagonist of the tropomyosin receptor kinase B (TrkB), the primary receptor for brain-derived neurotrophic factor (BDNF). Originating from structure-based virtual screening at the CNRS/Université de Strasbourg, ANA-12 binds directly and selectively to the extracellular domain of TrkB, inhibiting downstream signaling without altering the functions of TrkA or TrkC.

Molecular Formula C22H21N3O3S
Molecular Weight 407.5 g/mol
CAS No. 219766-25-3
Cat. No. B1667374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameANA-12
CAS219766-25-3
SynonymsA 215
A-215
alkylate 215
alkylate-215
Molecular FormulaC22H21N3O3S
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESC1CCNC(=O)C(C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4S3
InChIInChI=1S/C22H21N3O3S/c26-20(25-17-10-5-6-12-23-21(17)27)15-8-2-3-9-16(15)24-22(28)19-13-14-7-1-4-11-18(14)29-19/h1-4,7-9,11,13,17H,5-6,10,12H2,(H,23,27)(H,24,28)(H,25,26)
InChIKeyTUSCYCAIGRVBMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ANA-12 (CAS 219766-25-3): A Selective, Brain-Penetrant TrkB Antagonist for BDNF Signaling Research


ANA-12 is a low-molecular-weight (407.49 Da), cell-permeable, non-competitive antagonist of the tropomyosin receptor kinase B (TrkB), the primary receptor for brain-derived neurotrophic factor (BDNF) [1]. Originating from structure-based virtual screening at the CNRS/Université de Strasbourg, ANA-12 binds directly and selectively to the extracellular domain of TrkB, inhibiting downstream signaling without altering the functions of TrkA or TrkC [1]. Following systemic administration in adult mice, ANA-12 crosses the blood-brain barrier, reduces TrkB activity in the brain, and demonstrates anxiolytic and antidepressant-like behavioral effects, positioning it as a critical tool compound for dissecting BDNF/TrkB signaling in neuropsychiatric and neurodegenerative research [1].

Why TrkB Antagonists Are Not Interchangeable: ANA-12's Distinct Selectivity and Pharmacological Profile


While several molecules can inhibit TrkB signaling, their utility and interpretability in research diverge sharply. Broad-spectrum kinase inhibitors like K252a suppress TrkA, TrkB, and TrkC with similar nanomolar potency (IC50 values of ~3 nM, 11 nM, and 30 nM, respectively) [1], confounding the dissection of TrkB-specific pathways. Conversely, the highly potent cyclic peptide cyclotraxin-B (IC50 0.30 nM) requires systemic conjugation (e.g., tat) for brain penetration [2]. ANA-12 uniquely occupies a critical niche: it is a non-peptidic small molecule that binds TrkB with nanomolar affinity at a high-affinity allosteric site distinct from the BDNF orthosteric site, and it has been repeatedly validated to lack functional activity at TrkA or TrkC at concentrations up to 100,000-fold above its high-affinity IC50 [3]. This combination of small-molecule brain penetration, genuine TrkB selectivity, and non-competitive antagonism makes direct substitution with other Trk ligands functionally misleading and experimentally irreproducible.

ANA-12 Quantitative Differentiation Evidence: Head-to-Head Selectivity, Potency, and In Vivo Target Engagement Data


Unambiguous TrkB Selectivity: ANA-12 Spares TrkA and TrkC at 100 μM vs. Pan-Trk Inhibitor K252a

Unlike the pan-Trk inhibitor K252a, which inhibits TrkA, TrkB, and TrkC with IC50 values of 3 nM, 11 nM, and 30 nM respectively in cellular assays [1], ANA-12 shows no functional inhibition of TrkA or TrkC. In nnr5-PC12 cell lines selectively expressing TrkA or TrkC, three-day incubation with ANA-12 at concentrations as high as 100 μM had no effect on NGF-dependent (TrkA) or NT-3-dependent (TrkC) neurite outgrowth, with neurite length and branching statistically indistinguishable from vehicle controls [2]. This represents a >2,000-fold selectivity window over the high-affinity TrkB IC50 (45.6 nM) and a functional inactivity at concentrations 100,000-fold above the minimal effective TrkB concentration (10 nM) [2].

Neurotrophin receptor selectivity Trk receptor pharmacology Kinase inhibitor specificity

Non-Competitive Antagonism: ANA-12 Does Not Displace BDNF, Unlike Orthosteric Ligands

ANA-12 operates via a non-competitive mechanism, binding to two distinct sites on the extracellular domain of TrkB that do not overlap with the BDNF binding site. In saturation binding studies, the addition of BDNF to the ANA-12/TrkB complex resulted in a ~60% decrease in maximal ANA-12 binding (Bmax reduction) without any rightward shift in the binding curve; the Kd for ANA-12 remained approximately 16 μM in the presence of BDNF vs. 12 μM in its absence, confirming a non-competitive interaction [1]. This contrasts with BDNF-competitive antagonists or Trapping mechanisms that would exhibit a competitive rightward shift in Kd. Furthermore, computational docking localized ANA-12 to the TrkB-d5 specificity patch, forming hydrogen bonds with TrkB-specific residues Gln347 and Asp298, a region distinct from the BDNF binding interface [1].

Allosteric modulation Ligand-receptor binding kinetics BDNF-TrkB interaction

In Vivo Brain Target Engagement: Quantified TrkB Inhibition After Systemic ANA-12 Administration

A critical differentiation for CNS tool compounds is direct evidence of brain target engagement after systemic dosing. Following a single intraperitoneal (i.p.) injection of 0.5 mg/kg ANA-12 in adult mice, liquid chromatography-mass spectrometry (LC-MS) quantified brain concentrations of ~400 nM at 30 minutes, declining to ~10 nM at 6 hours, confirming BBB penetration and sustained exposure above the high-affinity Kd [1]. KIRA-ELISA assessment of phospho-TrkB in whole brain demonstrated 8% inhibition at 2 hours and 25% inhibition at 4 hours post-injection, with regional analysis showing significant TrkB suppression in striatum, cortex, and hippocampus [1]. Importantly, no neuronal loss or toxicity was observed at doses up to 2.0 mg/kg, establishing a safety window for behavioral studies [1].

Blood-brain barrier penetration Target engagement biomarker CNS pharmacokinetics

Behavioral Efficacy at Low Dose: Anxiolytic and Antidepressant Effects at 0.5 mg/kg i.p.

ANA-12 produces robust anxiolytic and antidepressant-like behavioral effects at a low dose of 0.5 mg/kg i.p. in mice, a dose that achieves partial (~25%) brain TrkB inhibition. In the elevated plus maze (EPM), ANA-12 significantly increased both the ratio of entries into open arms versus total arms and the time spent in open arms, classical indices of anxiolysis, compared to saline-treated controls [1]. In the forced swim test (FST), ANA-12 reduced immobility time, indicating antidepressant-like activity. These effects occurred at a dose that did not alter locomotor activity, confirming behavioral specificity and not general motor stimulation or sedation [1]. Notably, the same 0.5 mg/kg dose has been independently validated to reverse LPS-induced depression-like behavior and to attenuate increased immobility time in the social defeat stress model, while not affecting behavior in unstressed control mice [2][3].

Anxiolytic drug screening Antidepressant behavioral assays Elevated plus maze

Two-Site Binding with Distinct Affinities: High-Affinity Site Drives Cellular Potency

ANA-12 exhibits a unique two-site binding profile on TrkB: a high-affinity site (Kd ~10 nM, IC50 45.6 nM) accounting for ~20% of total binding, and a low-affinity site (Kd ~12 μM, IC50 41.1 μM) accounting for the remaining ~80% [1]. This two-site pharmacology is preserved across recombinant (TetOn-rhTrkB) and native neuronal systems, with high-affinity IC50 values of 45.6 ± 8.4 nM and 45.6 ± 6.7 nM, respectively [1]. Functionally, BDNF-induced neurite outgrowth in nnr5-PC12-TrkB cells is prevented at concentrations as low as 10 nM, and completely abolished at 10-100 μM, confirming that engagement of the high-affinity site is sufficient for potent cellular antagonism [1]. By contrast, the parent compound N-T19 displayed substantially weaker affinity (high-affinity IC50 = 4.7 μM in neurons), demonstrating that the structural modification in ANA-12 (addition of a benzene moiety) conferred an approximately 100-fold gain in high-affinity site potency [1].

Receptor binding pharmacology TrkB allosteric sites Concentration-response modeling

Serum Stability and Sustained Brain Bioavailability: Differentiated from Peptide Antagonists

A key advantage of ANA-12 over peptidic TrkB antagonists is its metabolic stability in biological fluids. Incubation of ANA-12 in mouse serum at 37°C for up to 60 minutes showed no detectable degradation products by LC-MS analysis, confirming proteolytic stability [1]. This contrasts with peptide-based antagonists like cyclotraxin-B, which require cyclization and/or conjugation strategies to improve in vivo half-life. Furthermore, after a single 0.5 mg/kg i.p. injection, ANA-12 brain concentrations remained above the high-affinity Kd (~10 nM) for at least 6 hours, providing a sustained pharmacological window for behavioral or electrophysiological experiments [1]. The small molecular weight (407.49 Da), moderate lipophilicity (AlogP = 3.08), and topological polar surface area (tPSA = 115 Ų) are all within favorable ranges for BBB penetration [2], distinguishing ANA-12 from larger peptide or biologic antagonists.

Metabolic stability CNS drug delivery Small molecule pharmacokinetics

Recommended Applications for ANA-12 Based on Quantitative Differentiation Evidence


Dissecting TrkB-Specific vs. TrkA/TrkC Contributions in Neurotrophin Signaling

When the experimental goal is to isolate BDNF-TrkB signaling from NGF-TrkA and NT-3-TrkC pathways, ANA-12 provides unambiguous pharmacological dissection. Its demonstrated lack of functional activity at TrkA and TrkC at concentrations up to 100 μM (≥2,000-fold above its TrkB IC50) [1] enables researchers to attribute observed effects specifically to TrkB blockade, a critical distinction from pan-Trk inhibitors like K252a that suppress all three receptors at similar nanomolar concentrations [2]. This selectivity is essential for target validation studies and for interpreting phenotypes in TrkB conditional knockout models.

Behavioral Pharmacology Studies of Anxiety and Depression Requiring Brain TrkB Inhibition

For studies investigating the role of BDNF-TrkB signaling in mood disorders, ANA-12 at 0.5 mg/kg i.p. in mice provides a validated, reproducible protocol for achieving partial brain TrkB inhibition (~25% at 4 hours) with concurrent anxiolytic and antidepressant-like behavioral effects in elevated plus maze, forced swim test, and tail suspension test paradigms [3]. The defined 2-6 hour post-injection window for maximal target engagement [3] allows precise temporal alignment of behavioral testing with pharmacodynamic effect, and the absence of locomotor effects at this dose confirms behavioral specificity [3].

In Vitro TrkB Functional Antagonism with a Non-Competitive, Two-Site Mechanism

Researchers studying TrkB receptor pharmacology or screening for BDNF pathway modulators can use ANA-12 at 10 nM to 100 μM to achieve graded TrkB inhibition in nnr5-PC12-TrkB cells or primary cortical neurons, with complete blockade of BDNF-induced neurite outgrowth at the higher concentration range [4]. The non-competitive, allosteric binding mechanism (distinct from the BDNF orthosteric site) [4] ensures that antagonism is not surmountable by increasing BDNF concentrations, making ANA-12 particularly suitable for experiments in BDNF-rich microenvironments or co-culture systems where endogenous BDNF levels are variable and uncontrolled.

Chemical Biology Tool for BDNF-TrkB Pathway Dissection in Drug Discovery

In drug discovery programs targeting the BDNF-TrkB axis, ANA-12 serves as a well-characterized reference antagonist for counter-screening novel TrkB modulators. Its comprehensive pharmacological profile—including defined IC50/Kd values at two binding sites, confirmed serum stability, quantifiable brain pharmacokinetics, and validated behavioral efficacy [5]—provides a benchmark against which new chemical entities can be compared. The commercial availability of ANA-12 from multiple vendors (Sigma-Aldrich SML0209, Tocris 4781, SelleckChem S7745) with documented purity (≥98%) further supports its use as a standardized tool compound for reproducible cross-laboratory studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for ANA-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.